molecular formula C18H19NO4 B5968385 (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

Cat. No.: B5968385
M. Wt: 313.3 g/mol
InChI Key: CMWSBNOPCFADNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as MDMA, is a synthetic psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use. However, recent research has shown that MDMA may have therapeutic potential for the treatment of certain mental health disorders.

Mechanism of Action

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased fear and anxiety. This compound also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in high doses or when combined with other substances. This compound can also lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in laboratory experiments, including its ability to increase social bonding and empathy, and its potential therapeutic effects. However, there are also limitations to its use, including the potential for abuse and the risk of adverse effects.

Future Directions

There are several future directions for research on (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, including further investigation of its potential therapeutic effects, particularly in the treatment of PTSD. There is also a need for research on the long-term effects of this compound use, particularly in terms of neurotoxicity and cognitive function. Additionally, there is a need for research on the potential risks and benefits of using this compound in combination with other substances, particularly in the context of recreational use. Finally, there is a need for research on the potential use of this compound in other mental health disorders, such as anxiety and depression.

Synthesis Methods

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is synthesized from safrole, which is a natural substance found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to this compound. The synthesis process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant improvements in PTSD symptoms. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-20-15-6-2-4-12-8-14(10-21-17(12)15)19-9-13-5-3-7-16-18(13)23-11-22-16/h2-7,14,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWSBNOPCFADNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NCC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.